molecular formula C8H6BrN3O2 B572120 Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-28-3

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Cat. No. B572120
M. Wt: 256.059
InChI Key: XZSUDVUYGWWCGL-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a chemical compound with the molecular formula C8H6BrN3O2. It has an average mass of 256.056 Da and a monoisotopic mass of 254.964325 Da .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is unique and offers potential applications in drug synthesis, materials science, and catalysis.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” have been studied. The compound has been used in the synthesis of various derivatives, showcasing its versatility in chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” has a molecular formula of C8H6BrN3O2, an average mass of 256.056 Da, and a monoisotopic mass of 254.964325 Da .

Scientific Research Applications

  • Synthesis of novel compounds and crystal structures: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate derivatives have been synthesized, with their structures characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. These compounds have been investigated for their cytotoxic properties against various cancer cell lines, showing selective cytotoxicity, which suggests potential for anticancer applications (Q. Huang et al., 2017).

  • Investigation of vibrational spectra: Studies have been conducted on the structure and vibrational spectra of related pyrazolo[4,3-c]pyridine derivatives. These studies, involving spectroscopic analysis and computational modeling, provide insights into the molecular structure and behavior of these compounds (Khaled Bahgat et al., 2009).

  • Exploration of hydrogen bonding: Research has been done on the hydrogen-bonded structures of pyrazolo[4,3-c]pyridine derivatives, revealing insights into the molecular interactions and stability of these compounds (J. Quiroga et al., 2010).

  • Development of organometallic complexes: Studies have explored the synthesis of organometallic complexes involving pyrazolo[4,3-c]pyridines as ligands. These complexes have shown potential as cyclin-dependent kinase inhibitors and for their cytotoxicity against cancer cells, indicating their potential in cancer therapy (I. Stepanenko et al., 2011).

  • Antibacterial applications: Some pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their antibacterial properties, showing potential as antibacterial agents (T. Maqbool et al., 2014).

  • Synthesis for electronics applications: Research has been conducted on the synthesis of pyrazolo[4,3-b]pyridine derivatives containing phenyl groups, with studies on their thermal properties and potential for use in electronic devices (E. El-Menyawy et al., 2019).

Safety And Hazards

While specific safety and hazards information for “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is not available, similar compounds have been classified as Acute Tox. 4 Oral, indicating potential toxicity if ingested .

properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5-4(3-10-6)7(9)12-11-5/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSUDVUYGWWCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735323
Record name Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

CAS RN

1206979-28-3
Record name Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Lim, EH Kelley, JL Methot, H Zhou… - Journal of medicinal …, 2016 - ACS Publications
The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers. Specific BRAF and MEK inhibitors have …
Number of citations: 34 pubs.acs.org

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